1,2,4-Oxadiazole, 3,5-bis(4-methylphenyl)-, 4-oxide
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Overview
Description
1,2,4-Oxadiazole, 3,5-bis(4-methylphenyl)-, 4-oxide is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
The synthesis of 1,2,4-Oxadiazole, 3,5-bis(4-methylphenyl)-, 4-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2,4-Oxadiazole, 3,5-bis(4-methylphenyl)-, 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated as a potential drug candidate for treating various diseases.
Materials Science: Due to its unique structural properties, the compound is used in the development of advanced materials, including polymers and liquid crystals.
Agrochemicals: The compound has shown potential as a pesticide or herbicide, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazole, 3,5-bis(4-methylphenyl)-, 4-oxide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,4-Oxadiazole, 3,5-bis(4-methylphenyl)-, 4-oxide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole, 3,5-diphenyl-: Similar in structure but lacks the methyl groups on the phenyl rings.
1,2,4-Oxadiazole, 3,5-bis(4-chlorophenyl)-: Contains chlorine atoms instead of methyl groups, leading to different chemical and biological properties.
1,2,4-Oxadiazole, 3,5-bis(4-nitrophenyl)-: Contains nitro groups, which significantly alter its reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61713-81-3 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-4-oxido-1,2,4-oxadiazol-4-ium |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-7-13(8-4-11)15-17-20-16(18(15)19)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
JICBTGHPKGSIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=[N+]2[O-])C3=CC=C(C=C3)C |
Origin of Product |
United States |
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